![molecular formula C22H25NO4 B1603313 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid CAS No. 683219-85-4](/img/structure/B1603313.png)
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid
Overview
Description
This compound, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid, has a CAS Number of 2703745-40-6 and a linear formula of C35H44N2O6 . It also goes by the name (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C22H25NO4 . More detailed structural information can be found in databases like PubChem and ChemSpider .Physical And Chemical Properties Analysis
This compound has a molecular weight of 367.4 g/mol . It is also known to have a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Peptide Synthesis
This compound is primarily used in the solid-phase synthesis of peptides . The Fmoc group serves as a temporary protection for the amino group during the synthesis process. It is stable under acidic conditions but can be removed under basic conditions, which is ideal for stepwise construction of peptide chains .
Proteomics Research
In proteomics, 3-(9H-Fluoren-9-ylmethoxycarbonylamino)heptanoic acid can be used to modify peptides and proteins to improve their stability and detection. It can be used to introduce tags that facilitate purification or enhance spectroscopic properties for analytical purposes .
Drug Development
The compound’s role in peptide synthesis makes it valuable in drug development, particularly for creating peptide-based therapeutics. These compounds can mimic natural peptides in the body and act as inhibitors or activators of biological processes .
Bioconjugation
Bioconjugation: techniques often utilize this compound to link peptides to other molecules, such as drugs, fluorescent dyes, or polymers. This is crucial for developing targeted drug delivery systems and diagnostic tools .
Material Science
In material science, the compound can be used to create surface coatings that interact with biological molecules. This has applications in the development of biosensors and biocompatible materials .
Enzyme Function Studies
The compound is used in studying enzyme functions, especially proteases that cleave peptide bonds. By incorporating it into peptides, researchers can investigate the specificity and mechanism of these enzymes .
Agricultural Research
In agriculture, peptide-based compounds can be designed to enhance plant growth or protect crops from pests3-(9H-Fluoren-9-ylmethoxycarbonylamino)heptanoic acid can be a building block for such bioactive peptides .
Nanotechnology
Lastly, in nanotechnology , this compound can be used to functionalize nanoparticles with peptides, which can then be used for various applications, including drug delivery and imaging .
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20H,2-3,8,13-14H2,1H3,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQPLDXCKOKHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588772 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | |
CAS RN |
683219-85-4 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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